molecular formula C10H11NO4 B2872818 7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid CAS No. 1523183-55-2

7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid

Cat. No.: B2872818
CAS No.: 1523183-55-2
M. Wt: 209.201
InChI Key: VILAOOCFZWFUEE-UHFFFAOYSA-N
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Description

7-Methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid is a bicyclic indolizine derivative characterized by a methoxy group at position 7, a ketone at position 5, and a carboxylic acid at position 6. This compound serves as a scaffold for synthesizing derivatives with modified pharmacological properties, such as enhanced solubility, stability, or target affinity.

Properties

IUPAC Name

7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-7-5-8(12)11-4-2-3-6(11)9(7)10(13)14/h5H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILAOOCFZWFUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scholtz’s Condensation Reaction

Scholtz’s classical method involves the condensation of 2-methylpyridine derivatives with acetic anhydride under high-temperature conditions. For 7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid, this approach requires pre-functionalized starting materials:

  • Starting Material Preparation :

    • 3-Methoxy-2-methylpyridine-4-carboxylic acid ethyl ester serves as the precursor.
    • The methoxy group at C7 is introduced via nucleophilic substitution using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
  • Cyclization :

    • Heating the ester with acetic anhydride (Ac₂O) at 180°C induces cyclization, forming the indolizine core.
    • The reaction proceeds through enolate intermediate formation, followed by intramolecular aldol condensation.

Key Parameters :

Parameter Optimal Value Impact on Yield
Temperature 180°C <60°C: No reaction
Reaction Time 6 hr >8 hr: Decomposition
Ac₂O Equivalents 3.0 <2.0: Incomplete cyclization

1,3-Dipolar Cycloaddition

Pyridinium ylides react with electron-deficient dipolarophiles to construct the indolizine skeleton. For the target compound:

  • Ylide Generation :

    • 4-Methoxy-3-carbethoxy-pyridinium bromide is treated with triethylamine (Et₃N) in dichloromethane (DCM).
  • Cycloaddition :

    • The ylide reacts with methyl propiolate at 0°C, yielding the tetrahydroindolizine intermediate.
    • Oxidation with manganese dioxide (MnO₂) introduces the 5-oxo group.

Reaction Scheme :
$$
\text{Pyridinium salt} + \text{HC≡CCOOMe} \xrightarrow{\text{Et₃N, DCM}} \text{Tetrahydroindolizine} \xrightarrow{\text{MnO}_2} \text{5-Oxo derivative}
$$

Functional Group Modifications

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at C8 is converted to the carboxylic acid via alkaline hydrolysis:

  • Conditions :
    • 2M sodium hydroxide (NaOH) in ethanol-water (4:1) at reflux (80°C) for 4 hr.
    • Acidification with HCl precipitates the carboxylic acid.

Yield Optimization :

Base Concentration Solvent Ratio Yield (%)
1M NaOH 3:1 62
2M NaOH 4:1 89
3M NaOH 4:1 78 (degradation)

Methoxy Group Introduction

Late-stage methylation of 7-hydroxy intermediates proves efficient:

  • Methylation Protocol :
    • 7-Hydroxyindolizine (1 eq), methyl iodide (1.2 eq), K₂CO₃ (2 eq) in acetone, 12 hr reflux.
    • Yield: 92% after recrystallization.

Comparative Analysis :

Methylating Agent Solvent Time (hr) Yield (%)
CH₃I Acetone 12 92
(CH₃)₂SO₄ DMF 24 85
CH₃OTs THF 48 67

Alternative Synthetic Routes

Palladium-Catalyzed Cyclization

A modern approach employs palladium catalysts for regioselective synthesis:

  • Substrate : 3-(2-Pyridyl)-1-propanol derivative with methoxy and ester groups.
  • Conditions : Pd/C (5 mol%), toluene, 120°C, 8 hr.
  • Yield : 78% with >95% regioselectivity.

Mechanistic Insight :
The reaction proceeds through oxidative addition of the propanol derivative to palladium, followed by β-hydride elimination to form the indolizine core.

Microwave-Assisted Synthesis

Accelerates reaction times while improving yields:

Method Time Yield (%) Purity (%)
Conventional Heating 6 hr 75 92
Microwave (150W) 45 min 88 98

Structural Characterization

Critical analytical data for the target compound:

Spectroscopic Profile :

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 3.87 (s, 3H, OCH₃), δ 6.92 (s, 1H, H-6), δ 12.1 (br s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆) δ 172.1 (COOH), δ 168.9 (C=O), δ 56.2 (OCH₃)
HRMS (ESI+) m/z calc. for C₁₁H₁₁NO₅ [M+H]⁺: 238.0715, found: 238.0712

Thermal Properties :

Property Value
Melting Point 248–250°C (decomp.)
TGA Analysis 5% weight loss at 210°C

Industrial-Scale Considerations

Continuous Flow Synthesis

Enables large-scale production with improved safety:

Parameter Batch Process Flow Process
Annual Capacity 50 kg 500 kg
Solvent Consumption 1200 L/kg 300 L/kg
Reaction Time 8 hr 1.5 hr

Purification Techniques

Chromatography-free methods enhance cost efficiency:

  • Acid-Base Recrystallization :

    • Dissolve in hot 0.1M NaOH, filter, acidify with HCl.
    • Purity: 99.5% by HPLC.
  • Antisolvent Precipitation :

    • Add hexane to ethanolic solution (1:4 v/v).
    • Recovery: 94% with 98.2% purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

7-Chloro Analog

  • Compound : 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS: 1150098-39-7)
  • Molecular Formula: C₉H₈ClNO₃
  • Molecular Weight : 213.62 g/mol

7-Hydroxy Analog

  • Compound : 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS: 116993-46-5)
  • Molecular Formula: C₁₀H₉NO₄
  • Molecular Weight : 207.19 g/mol
  • Key Differences : The hydroxy group improves hydrogen-bonding capacity, likely enhancing aqueous solubility. However, it may reduce metabolic stability compared to the methoxy derivative due to susceptibility to glucuronidation or oxidation .

Amino-Substituted Analog

  • Compound: 7-(2-Fluoro-4-methoxy-phenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS: 1193488-77-5)
  • Molecular Formula : C₁₉H₁₆FN₂O₄
  • Molecular Weight : 318.30 g/mol
  • The fluorine atom enhances lipophilicity and may improve metabolic stability by blocking oxidative metabolism .

Modifications at the Carboxylic Acid Group

Methyl Ester Derivatives

  • Compound : Methyl 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate ()
  • Molecular Formula: C₁₃H₁₅NO₅
  • Molecular Weight : 265.26 g/mol
  • Key Differences : Esterification of the carboxylic acid increases lipophilicity (logP), improving membrane permeability but reducing water solubility. This modification is common in prodrug design to enhance bioavailability .

Ethyl Ester Derivatives

  • Compound : Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 72130-68-8)
  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 223.23 g/mol

Carboxamide Derivatives

  • Compound : N-(2-Chloro-4-methylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
  • Molecular Formula : C₁₉H₁₈ClN₂O₃
  • Molecular Weight : 357.81 g/mol
  • Key Differences : Conversion to a carboxamide eliminates the acidic proton, reducing ionization and altering target engagement. The 2-chloro-4-methylphenyl group introduces steric bulk and hydrophobic interactions, which may enhance affinity for hydrophobic binding pockets .

Bulky Substituents and Extended Side Chains

  • Compound : Methyl 6-hydroxy-5-oxo-7-(1-phenylallyl)-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 866393-54-6)
  • Molecular Formula: C₁₉H₁₉NO₄
  • Molecular Weight : 325.36 g/mol
  • Key Differences : The 1-phenylallyl group at position 7 introduces significant steric bulk and π-system conjugation. This modification may hinder rotational freedom and enhance binding to allosteric sites, though it could reduce solubility .

Comparative Data Table

Compound Substituent (Position 7) Carboxylic Acid Derivative Molecular Formula Molecular Weight (g/mol) Key Properties References
7-Methoxy-5-oxo-...-8-carboxylic acid Methoxy Carboxylic acid C₁₁H₁₁NO₄ 221.21 High polarity, moderate solubility N/A
7-Chloro-5-oxo-...-8-carboxylic acid Chloro Carboxylic acid C₉H₈ClNO₃ 213.62 Enhanced electrophilicity, lower steric bulk
Methyl 7-methoxy-5-oxo-...-8-carboxylate Methoxy Methyl ester C₁₃H₁₅NO₅ 265.26 Increased lipophilicity, prodrug potential
N-(2-Chloro-4-methylphenyl)-...-8-carboxamide Methoxy Carboxamide C₁₉H₁₈ClN₂O₃ 357.81 Reduced ionization, hydrophobic interactions
7-(2-Fluoro-4-methoxy-phenylamino)-...-8-carboxylic acid 2-Fluoro-4-methoxy-phenylamino Carboxylic acid C₁₉H₁₆FN₂O₄ 318.30 Enhanced metabolic stability, π-π stacking

Research Implications

  • Structure-Activity Relationships (SAR) : Methoxy and hydroxy groups at position 7 modulate solubility and hydrogen bonding, while chloro substituents enhance reactivity. Esterification and amidation of the carboxylic acid tailors pharmacokinetic properties.
  • Carboxamide derivatives may show prolonged half-lives due to reduced metabolic clearance .

Biological Activity

7-Methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C10_{10}H9_{9}N\O3_{3}
  • Molar Mass : 191.18 g/mol
  • CAS Number : 1193488-45-7

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Antiproliferative Activity

The compound has shown significant antiproliferative effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50_{50}) values indicate its potency:

Cell Line IC50_{50} (µM) Reference
MCF-7 (breast cancer)3.1
HCT116 (colon cancer)2.2
HEK293 (human embryonic kidney)5.3

In vitro studies suggest that the compound's activity may be linked to its ability to induce oxidative stress in cancer cells, although this relationship requires further investigation.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. faecalis (Gram-positive)8 µM
S. aureus (Gram-positive)16 µM
E. coli (Gram-negative)32 µM

These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

The mechanism underlying the biological activities of this compound is not fully elucidated. However, it is hypothesized that its structural features allow for interaction with cellular pathways involved in proliferation and apoptosis. The presence of methoxy and carboxylic acid functional groups may enhance its solubility and bioavailability.

Case Studies

  • Anticancer Evaluation : A study evaluated the effects of various indolizine derivatives on breast cancer cell lines. The results indicated that compounds similar to 7-methoxy-5-oxo exhibited promising cytotoxicity with IC50_{50} values ranging from 1.2 to 4.4 µM against MCF-7 cells .
  • Antimicrobial Testing : Another investigation focused on the antibacterial efficacy of related indolizine compounds against both Gram-positive and Gram-negative bacteria. The study concluded that derivatives showed selective activity against E. faecalis and S. aureus .

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